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Compound of Interest

Compound Name: 2-Iodopentane

Cat. No.: B127505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR)

spectrum of 2-iodopentane. It includes predicted spectral data, a comprehensive experimental

protocol for acquiring such a spectrum, and a visual representation of the spin-spin coupling

network within the molecule. This document is intended to serve as a valuable resource for

researchers and professionals in the fields of chemistry and drug development who utilize NMR

spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data of 2-Iodopentane
The ¹H NMR spectrum of 2-iodopentane is characterized by distinct signals corresponding to

the non-equivalent protons in its structure. The presence of the electronegative iodine atom at

the C2 position significantly influences the chemical shifts of nearby protons, causing them to

appear at a lower field (higher ppm value).

The predicted quantitative data for the ¹H NMR spectrum of 2-iodopentane, including chemical

shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. This

data was generated using the online NMR prediction tool, nmrdb.org.
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Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

H1 (CH₃) 1.01 Triplet (t) 7.4 3H

H2 (CH) 4.13 Sextet 6.8 1H

H3 (CH₂) 1.90 Multiplet (m) 7.1 2H

H4 (CH₂) 1.48 Sextet 7.3 2H

H5 (CH₃) 1.70 Doublet (d) 6.8 3H

Interpretation of the Spectrum
The ¹H NMR spectrum of 2-iodopentane displays five distinct signals, consistent with the five

non-equivalent sets of protons in the molecule.

The H2 proton, being directly attached to the carbon bearing the iodine atom, is the most

deshielded and appears furthest downfield at approximately 4.13 ppm. Its signal is split into

a sextet due to coupling with the adjacent H3 (two protons) and H5 (three protons) nuclei

(n+1 rule, 2+3+1 = 6).

The H5 methyl protons appear as a doublet at around 1.70 ppm, a result of coupling with the

single H2 proton.

The H3 methylene protons are diastereotopic and appear as a complex multiplet around

1.90 ppm due to coupling with both the H2 and H4 protons.

The H4 methylene protons are observed as a sextet at approximately 1.48 ppm, arising from

coupling with the H3 (two protons) and H1 (three protons) nuclei.

The terminal H1 methyl protons are the most shielded, resonating at the highest field

(around 1.01 ppm) as a triplet due to coupling with the two H4 protons.

Spin-Spin Coupling Pathway
The following diagram, generated using the DOT language, illustrates the key three-bond (³J)

spin-spin coupling interactions within the 2-iodopentane molecule that give rise to the
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observed splitting patterns.

H1 (1.01 ppm)

H4 (1.48 ppm) J = 7.4 Hz

 J = 7.4 Hz

H3 (1.90 ppm) J = 7.3 Hz

 J = 7.3 Hz

H2 (4.13 ppm) J = 7.1 Hz

 J = 7.1 Hz H5 (1.70 ppm)

 J = 6.8 Hz

 J = 6.8 Hz

Click to download full resolution via product page

Caption: Spin-spin coupling network in 2-iodopentane.

Experimental Protocol for ¹H NMR Spectrum
Acquisition
The following is a standard operating procedure for the acquisition of a high-resolution ¹H NMR

spectrum of a small organic molecule like 2-iodopentane.

1. Sample Preparation:

Analyte: Weigh approximately 5-20 mg of purified 2-iodopentane directly into a clean, dry

vial.

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to

the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and

provides a lock signal for the spectrometer.

Internal Standard: For precise chemical shift referencing, a small amount of an internal

standard, such as tetramethylsilane (TMS), can be added to the solvent. TMS provides a

sharp singlet at 0.00 ppm.

Dissolution and Transfer: Gently swirl the vial to ensure the complete dissolution of 2-
iodopentane. Using a Pasteur pipette with a cotton or glass wool plug to filter out any

particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
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Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup:

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

proton-sensitive probe is required.

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth

according to the spectrometer's guidelines. Place the sample into the magnet.

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium

signal of the solvent. This step ensures the stability of the magnetic field during the

experiment. Subsequently, the magnetic field homogeneity is optimized through a process

called "shimming" to achieve sharp, well-resolved peaks.

3. Data Acquisition:

Experiment Selection: Select a standard one-pulse ¹H acquisition experiment.

Acquisition Parameters:

Spectral Width: Set a spectral width that encompasses the expected range of proton

chemical shifts (e.g., 0-10 ppm).

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an

adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay (e.g., 1-5 seconds) between pulses is necessary to

allow the protons to return to their equilibrium state, ensuring accurate integration.

Pulse Angle: A 30° or 90° pulse angle is commonly used for quantitative measurements.

4. Data Processing:

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a

frequency-domain spectrum using a Fourier transform.
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Phasing and Baseline Correction: The spectrum is manually or automatically phased to

ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard

(TMS) to 0.00 ppm.

Integration: The area under each peak is integrated to determine the relative number of

protons giving rise to each signal.

Peak Picking: The precise chemical shift of each peak and multiplet is determined. The

coupling constants (J-values) are measured from the splitting patterns.

To cite this document: BenchChem. [An In-Depth Technical Guide to the 1H NMR Spectrum
of 2-Iodopentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127505#1h-nmr-spectrum-of-2-iodopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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